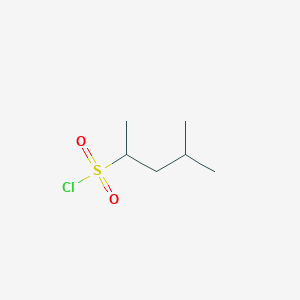

4-Methylpentane-2-sulfonyl chloride

概要

説明

. It is a colorless liquid commonly used as a reagent in organic synthesis. This compound is versatile and can introduce the mesyl group (-SO2CH3) into various organic molecules.

準備方法

4-Methylpentane-2-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-methylpentane-2-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions . This reaction produces this compound and sulfur dioxide (SO2) as a byproduct. Industrial production methods often utilize similar processes but on a larger scale, ensuring high yield and purity of the final product .

化学反応の分析

4-Methylpentane-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides.

Oxidation Reactions: It can be oxidized to form sulfonic acids.

Reduction Reactions: Under specific conditions, it can be reduced to form sulfides.

Common reagents used in these reactions include thionyl chloride, hydrogen peroxide (H2O2), and various amines . The major products formed from these reactions are sulfonamides, sulfonic acids, and sulfides .

科学的研究の応用

Organic Synthesis

4-Methylpentane-2-sulfonyl chloride is primarily utilized as an intermediate in organic synthesis due to its electrophilic nature. The presence of the sulfonyl chloride group allows it to participate in nucleophilic substitution reactions, making it valuable for introducing sulfonyl groups into organic molecules.

Reactivity and Mechanism:

- The sulfonyl chloride group (SO₂Cl) acts as a leaving group during nucleophilic attacks by various nucleophiles, such as amines and alcohols.

- This reaction typically results in the formation of sulfonamides or sulfonate esters, which are important in the synthesis of biologically active compounds.

Example Reactions:

- Reaction with amines leads to the formation of sulfonamides.

- Interaction with alcohols can yield sulfonate esters, which are useful in further chemical transformations.

Pharmaceutical Development

In pharmaceutical chemistry, this compound serves as a key intermediate in the synthesis of various bioactive compounds. Its ability to form sulfonamide derivatives is particularly significant due to the therapeutic potential of these compounds.

Applications in Drug Synthesis:

- Sulfonamides derived from this compound have been studied for their antibacterial properties.

- The compound's reactivity allows for modifications that can enhance the efficacy of drug candidates.

Biochemical Research

This compound is also employed in biochemical research, particularly in studies involving enzyme activity and protein interactions.

Protein Modification:

- The compound can be used to modify specific amino acid residues within proteins, enabling researchers to probe enzyme mechanisms.

- For example, it has been suggested that sulfonyl chlorides can react with serine residues in enzymes, leading to covalent modifications that affect enzyme function .

Material Science

In material science, this compound's unique structural features make it suitable for the development of specialty polymers and materials. Its reactivity can be harnessed to create materials with tailored properties for specific applications.

Industrial Applications

The compound finds utility in various industrial processes where sulfonyl chlorides are required as reactive intermediates. Its application extends to:

- Synthesis of agrochemicals.

- Development of novel materials with enhanced performance characteristics.

作用機序

The mechanism of action of 4-methylpentane-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form sulfonamide bonds . This reaction is facilitated by the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

類似化合物との比較

4-Methylpentane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Methanesulfonyl chloride: Similar in reactivity but with a simpler structure.

Benzenesulfonyl chloride: Contains an aromatic ring, making it more stable and less reactive.

Tosyl chloride: Contains a toluene group, providing different reactivity and applications.

The uniqueness of this compound lies in its branched structure, which can influence its reactivity and the steric effects in reactions.

生物活性

4-Methylpentane-2-sulfonyl chloride is an organic compound characterized by a sulfonyl chloride functional group attached to a branched alkane structure. This compound is primarily recognized for its role as an electrophile in nucleophilic substitution reactions, which is a hallmark of sulfonyl chlorides. Despite its potential, specific research directly addressing the biological activity of this compound remains limited. However, insights can be drawn from related compounds and general characteristics of sulfonyl chlorides.

The molecular formula of this compound is . The synthesis typically involves the reaction of 4-methylpentan-2-ol with thionyl chloride under anhydrous conditions to prevent hydrolysis. The general reaction can be summarized as follows:

This synthesis pathway highlights the reactivity of the sulfonyl chloride group, which can participate in various nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives.

Biological Activity Insights

While direct studies on this compound are scarce, several related findings can provide context regarding its potential biological activities:

- Reactivity with Nucleophiles : The sulfonyl chloride group is known for its ability to react with nucleophiles such as amines, resulting in the formation of sulfonamides. Sulfonamides have been widely studied for their antibacterial properties and are used in various therapeutic applications .

- Antibacterial and Antifungal Properties : Research on other sulfonamides has demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that certain sulfonamide derivatives exhibit potent activity against both gram-positive and gram-negative bacteria . Although specific data on this compound is lacking, it is plausible that similar derivatives could exhibit comparable biological activities.

- Anti-inflammatory and Analgesic Effects : Some studies involving sulfonamide complexes have reported anti-inflammatory and analgesic properties . This suggests that derivatives formed from this compound may also possess these therapeutic effects.

Case Studies on Related Compounds

To further illustrate the potential biological activity related to compounds similar to this compound, several case studies are summarized below:

| Compound | Activity | Mechanism/Notes |

|---|---|---|

| Sulfanilamide | Antibacterial | Inhibits bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA) |

| Trimethoprim | Antibacterial | Inhibits dihydrofolate reductase, disrupting folate synthesis in bacteria |

| Sulfamethoxazole | Antibacterial | Similar mechanism to sulfanilamide; often used in combination therapies |

These compounds illustrate the diverse biological activities that can arise from modifications to the sulfonamide structure, suggesting that this compound may also yield biologically active derivatives.

特性

IUPAC Name |

4-methylpentane-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDICPXQQCPKMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。